molecular formula C13H14ClF3O B1324240 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane CAS No. 890043-20-6

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane

Cat. No.: B1324240
CAS No.: 890043-20-6
M. Wt: 278.7 g/mol
InChI Key: BPLWZJOHNMZAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is an organic compound with the molecular formula C13H14ClF3O It is characterized by the presence of a chloro group, a trifluoromethylphenyl group, and a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzene and 6-chlorohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or bases.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for waste management and environmental protection to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-chloro-1-hydroxy-1-(4-trifluoromethylphenyl)hexane.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-oxo-1-phenylhexane: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-Chloro-1-oxo-1-(4-methylphenyl)hexane: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLWZJOHNMZAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642271
Record name 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890043-20-6
Record name 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.